(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
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Overview
Description
The compound (1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[108002,904,8013,18]icos-17-en-16-one is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler precursors. The key steps typically include:
Formation of the core structure: This involves cyclization reactions to form the pentacyclic framework.
Introduction of functional groups: The chloroacetyl and fluoro groups are introduced through selective halogenation reactions.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques are employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The chloroacetyl group can be reduced to an alcohol.
Substitution: The fluoro and chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-bromoacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
- (1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-iodoacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Uniqueness
The presence of the chloroacetyl group and the specific stereochemistry make this compound unique
Properties
Molecular Formula |
C24H32ClFO5 |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H32ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-25/h9,15-17,19,28H,5-8,10-12H2,1-4H3/t15-,16+,17-,19+,21-,22-,23+,24+/m0/s1 |
InChI Key |
MUQNGPZZQDCDFT-NFEIWWRFSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@]2([C@H](C[C@]4([C@@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)C |
Origin of Product |
United States |
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